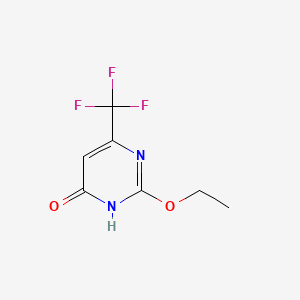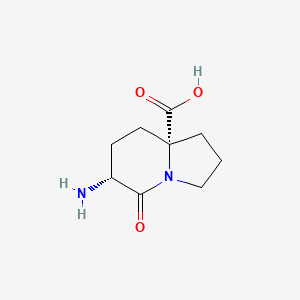![molecular formula C7H14N2O2 B575013 4-Hexenoicacid,6-amino-2-(methylamino)-,[S-(E)]-(9CI) CAS No. 189368-76-1](/img/new.no-structure.jpg)
4-Hexenoicacid,6-amino-2-(methylamino)-,[S-(E)]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexenoicacid,6-amino-2-(methylamino)-,[S-(E)]-(9CI) is a complex organic compound with a unique structure that includes both amino and methylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexenoicacid,6-amino-2-(methylamino)-,[S-(E)]-(9CI) typically involves multi-step organic reactions. One common method includes the reaction of hexenoic acid with appropriate amines under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities. The use of advanced purification techniques, such as chromatography, is also common to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Hexenoicacid,6-amino-2-(methylamino)-,[S-(E)]-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Hexenoicacid,6-amino-2-(methylamino)-,[S-(E)]-(9CI) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of 4-Hexenoicacid,6-amino-2-(methylamino)-,[S-(E)]-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2-Amino-3-methylpyridine: Studied for its structural and electronic properties.
Pazopanib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.
Uniqueness
4-Hexenoicacid,6-amino-2-(methylamino)-,[S-(E)]-(9CI) is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
189368-76-1 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
(E,2S)-6-amino-2-(methylamino)hex-4-enoic acid |
InChI |
InChI=1S/C7H14N2O2/c1-9-6(7(10)11)4-2-3-5-8/h2-3,6,9H,4-5,8H2,1H3,(H,10,11)/b3-2+/t6-/m0/s1 |
InChI Key |
HYBHNZMNUKFVLA-SZKDQXIBSA-N |
SMILES |
CNC(CC=CCN)C(=O)O |
Isomeric SMILES |
CN[C@@H](C/C=C/CN)C(=O)O |
Canonical SMILES |
CNC(CC=CCN)C(=O)O |
Synonyms |
4-Hexenoicacid,6-amino-2-(methylamino)-,[S-(E)]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,6A,9-triazacyclohepta[jkl]-as-indacene](/img/structure/B574946.png)


